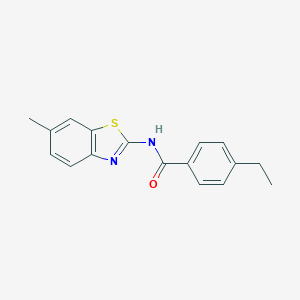
4-chloro-N-(3-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-methoxyphenyl)benzenesulfonamide, also known as 4C3MBS, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a pharmacological tool. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this process, 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide can affect the acid-base balance in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide are diverse and depend on the specific biological system being studied. Inhibition of carbonic anhydrase enzymes has been found to affect the pH balance in the body, which can have downstream effects on various biological processes. For example, inhibition of carbonic anhydrase in the eye can reduce intraocular pressure, making 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide a potential treatment for glaucoma. Inhibition of carbonic anhydrase in cancer cells can reduce their ability to grow and divide, making 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide in lab experiments is its high purity. The synthesis method described above yields a product that is >95% pure, making it suitable for use in a range of biological assays. However, one limitation of using 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide is its specificity. As an inhibitor of carbonic anhydrase enzymes, it may affect other biological processes that rely on these enzymes, leading to potential off-target effects.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide. One area of interest is its potential use as an anti-cancer agent. Studies have shown that inhibition of carbonic anhydrase enzymes can reduce the growth and division of cancer cells, making 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide a promising candidate for further investigation. Another area of interest is the development of more specific inhibitors of carbonic anhydrase enzymes. By improving the specificity of these inhibitors, researchers can reduce the potential for off-target effects and improve their therapeutic potential. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide in different biological systems.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been found to yield high purity 4-chloro-N-(3-methoxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-(3-methoxyphenyl)benzenesulfonamide has been used as a pharmacological tool in scientific research to investigate the role of sulfonamide compounds in various biological processes. It has been found to exhibit inhibitory effects on carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance in the body. This inhibition has potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
4-chloro-N-(3-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,1H3 |
Clé InChI |
SHEBDTJYHPLAKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)

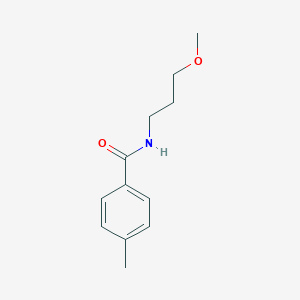
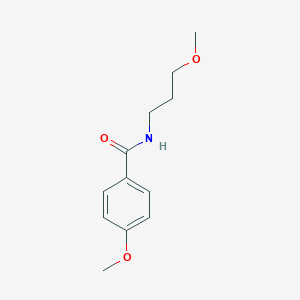


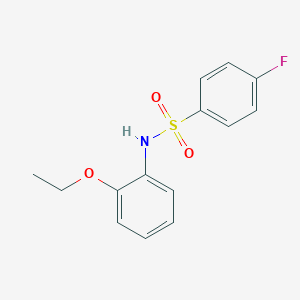
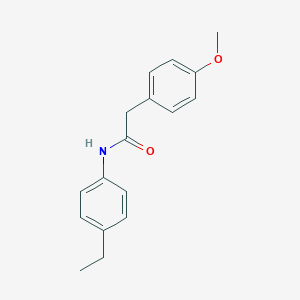

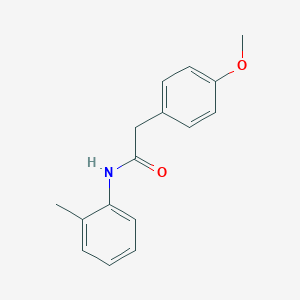
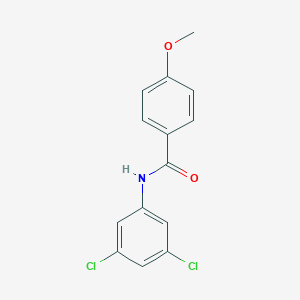
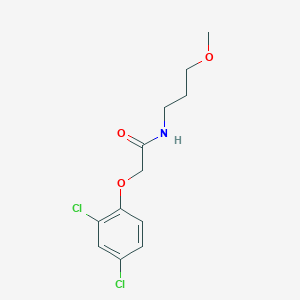
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
